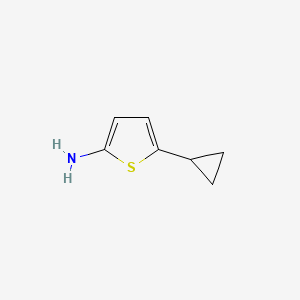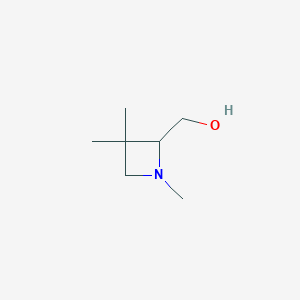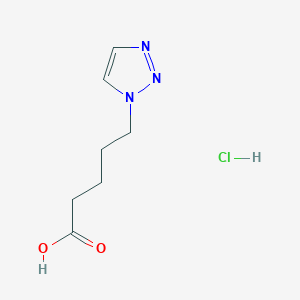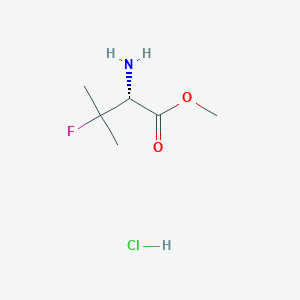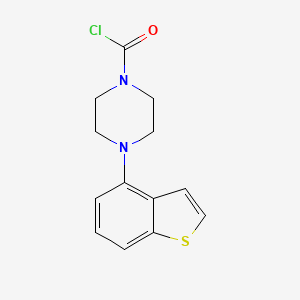
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a piperazine ring through a carbonyl chloride group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride typically involves the reaction of 1-benzothiophen-4-ylpiperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the carbonyl chloride group. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Hydrolysis: The reaction is usually carried out in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Alcohols and Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzothiophen-4-ylpiperazine hydrochloride: A structurally similar compound with potential biological activity.
Brexpiprazole: A compound with a similar piperazine moiety, used as an antipsychotic agent.
Uniqueness
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is unique due to its carbonyl chloride group, which allows for a wide range of chemical modifications and applications. This structural feature distinguishes it from other similar compounds and enhances its versatility in scientific research .
Eigenschaften
Molekularformel |
C13H13ClN2OS |
|---|---|
Molekulargewicht |
280.77 g/mol |
IUPAC-Name |
4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C13H13ClN2OS/c14-13(17)16-7-5-15(6-8-16)11-2-1-3-12-10(11)4-9-18-12/h1-4,9H,5-8H2 |
InChI-Schlüssel |
OBBOYKSESXIIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C3C=CSC3=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


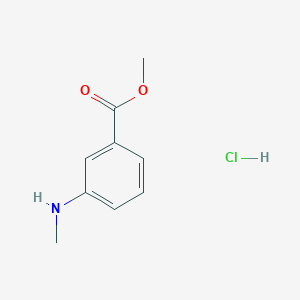
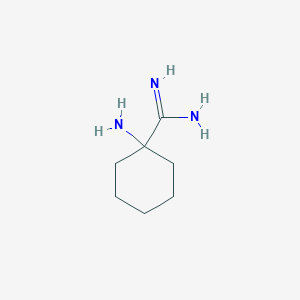

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
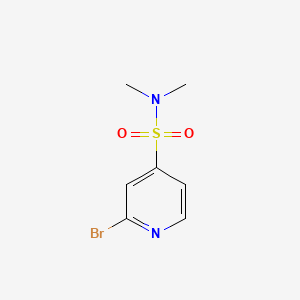
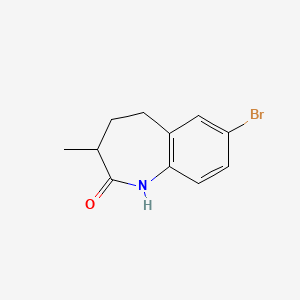
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
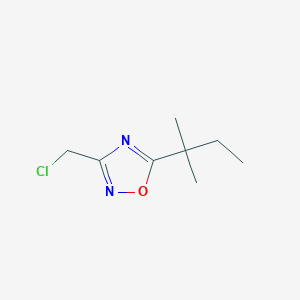
![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
